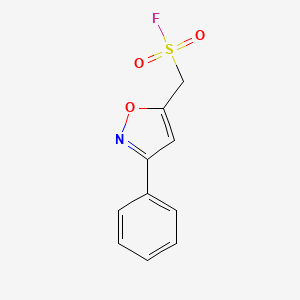(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
CAS No.:
Cat. No.: VC17635325
Molecular Formula: C10H8FNO3S
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8FNO3S |
|---|---|
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | (3-phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride |
| Standard InChI | InChI=1S/C10H8FNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2 |
| Standard InChI Key | GBFMUQJFOCFOTG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)F |
Introduction
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a synthetic organic compound belonging to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered aromatic ring. The sulfonyl fluoride functional group in this compound is of significant interest due to its reactivity and potential applications in medicinal chemistry, particularly as a covalent inhibitor in enzyme-targeted drug design.
Synthesis
The synthesis of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the following steps:
-
Formation of the Oxazole Ring: Starting from precursors such as α-haloketones and nitriles, cyclization reactions yield the oxazole scaffold.
-
Introduction of the Sulfonyl Fluoride Group: Methanesulfonyl fluoride is introduced via sulfonation reactions using reagents like sulfur tetrafluoride or equivalents.
This synthetic pathway ensures high purity and yield while preserving the integrity of sensitive functional groups.
Applications
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride has potential utility in several fields:
-
Medicinal Chemistry:
-
Sulfonyl fluorides are recognized as "warhead" groups in covalent inhibitors targeting serine hydrolases and cysteine proteases.
-
The compound's oxazole ring may enhance binding affinity to biological targets through π-stacking or hydrogen bonding interactions.
-
-
Chemical Biology:
-
Used for selective labeling of proteins containing nucleophilic residues (e.g., lysine or cysteine).
-
Applications in activity-based protein profiling (ABPP) for enzyme identification.
-
-
Material Science:
-
The reactive sulfonyl fluoride group can be exploited for surface modification in polymer chemistry.
-
Toxicity and Safety
Sulfonyl fluorides are reactive and must be handled with care:
-
They can irreversibly modify biological macromolecules, necessitating proper safety protocols during handling.
-
Toxicity studies for analogous compounds suggest moderate cytotoxicity at higher concentrations, which underscores their therapeutic potential when used selectively.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume